

Structural Analysis of 2,6-Diaminopurine Hydrates: A Technical Overview

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Compound of Interest

Compound Name: *Purine, 2,6-diamino-, sulfate, hydrate*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (DAP), an analogue of adenine, is a molecule of significant interest in pharmaceutical and biochemical research. Its ability to form three hydrogen bonds with thymine and uracil, in contrast to adenine's two, makes it a valuable tool for probing nucleic acid structures and interactions. The hydration state of DAP can significantly influence its solid-state properties, including solubility and stability, which are critical parameters in drug development. This technical guide provides a detailed structural analysis of a hydrated form of 2,6-diaminopurine, focusing on 2,6-diamino-9H-purine monohydrate as a representative model for understanding the intricate hydrogen-bonding networks and molecular packing in such systems. While the specific crystallographic data for 2,6-diaminopurine sulfate hydrate is not readily available in the public domain, the comprehensive analysis of the monohydrate form offers valuable insights into the structural characteristics of hydrated DAP. The data and protocols presented herein are based on the detailed crystallographic study published by Atria, Garland, and Baggio.^{[1][2]}

Crystallographic Data

The crystal structure of 2,6-diamino-9H-purine monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are

summarized in Table 1. The asymmetric unit contains one molecule of 2,6-diaminopurine and one water molecule.

Table 1: Crystal Data and Structure Refinement for 2,6-diamino-9H-purine monohydrate

Parameter	Value
Empirical formula	C ₅ H ₈ N ₆ O
Formula weight	168.17
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	7.953(3) Å
b	11.011(3) Å
c	8.887(3) Å
α	90°
β	108.89(3)°
γ	90°
Volume	736.6(4) Å ³
Z	4
Density (calculated)	1.516 Mg/m ³
Absorption coefficient	0.118 mm ⁻¹
F(000)	352
Data collection and refinement	
Theta range for data collection	3.10 to 27.50°
Index ranges	-10 ≤ h ≤ 9, -14 ≤ k ≤ 14, -11 ≤ l ≤ 11

Reflections collected	6813
Independent reflections	1686 [R(int) = 0.036]
Completeness to theta = 27.50°	99.4 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1686 / 0 / 117
Goodness-of-fit on F ²	1.049
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.119
R indices (all data)	R1 = 0.063, wR2 = 0.131

Molecular Geometry

The bond lengths and angles within the 2,6-diaminopurine molecule are consistent with those of other purine derivatives. The purine ring system is essentially planar. The exocyclic amino groups also lie in the plane of the purine ring.

Table 2: Selected Bond Lengths (Å) for 2,6-diamino-9H-purine monohydrate

Bond	Length (Å)
N1-C2	1.345(2)
C2-N3	1.326(2)
C2-N10	1.339(2)
N3-C4	1.349(2)
C4-C5	1.376(2)
C5-C6	1.413(2)
C6-N1	1.357(2)
C6-N11	1.340(2)
C5-N7	1.381(2)
N7-C8	1.311(2)
C8-N9	1.370(2)
N9-C4	1.377(2)

Table 3: Selected Bond Angles (°) for 2,6-diamino-9H-purine monohydrate

Angle	Degrees (°)
C6-N1-C2	119.3(1)
N1-C2-N3	124.2(1)
N1-C2-N10	118.0(1)
N3-C2-N10	117.8(1)
C2-N3-C4	111.4(1)
N3-C4-C5	128.5(1)
N3-C4-N9	125.1(1)
C5-C4-N9	106.4(1)
C4-C5-C6	117.4(1)
C4-C5-N7	110.6(1)
C6-C5-N7	132.0(1)
N1-C6-C5	119.1(1)
N1-C6-N11	118.9(1)
C5-C6-N11	122.0(1)
C5-N7-C8	104.2(1)
N7-C8-N9	113.6(1)
C4-N9-C8	105.2(1)

Hydrogen Bonding Network

The crystal structure of 2,6-diamino-9H-purine monohydrate is characterized by an extensive and complex hydrogen-bonding network. The water molecule plays a crucial role in linking the 2,6-diaminopurine molecules, acting as both a hydrogen bond donor and acceptor. The amino

groups and the nitrogen atoms of the purine ring are all involved in hydrogen bonding. This intricate network of interactions is responsible for the stability of the crystal lattice.

| Table 4: Hydrogen Bond Geometry (Å, °) for 2,6-diamino-9H-purine monohydrate | | | :--- | :--- | :--- | :--- | :--- | | D-H...A | d(D-H) | d(H...A) | d(D...A) | <(DHA) | | N10-H10A...N7 | 0.86 | 2.19 | 3.045(2) | 173 | | N10-H10B...O1W | 0.86 | 2.09 | 2.946(2) | 174 | | N11-H11A...N3 | 0.86 | 2.22 | 3.061(2) | 166 | | N11-H11B...O1W | 0.86 | 2.18 | 3.011(2) | 162 | | N9-H9...N1 | 0.86 | 2.11 | 2.964(2) | 172 | | O1W-H1W...N3 | 0.85 | 2.00 | 2.839(2) | 171 | | O1W-H2W...N7 | 0.85 | 2.05 | 2.891(2) | 170 |

D = donor atom, A = acceptor atom

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2,6-diamino-9H-purine monohydrate was achieved through the reaction of 2,6-diaminopurine with homophthalic acid in a basic aqueous-methanolic solution.

- Reactants:
 - 2,6-diaminopurine
 - Homophthalic acid
 - Sodium hydroxide
 - Methanol
 - Water
- Procedure:
 - A solution of 2,6-diaminopurine in methanol was prepared.
 - An aqueous solution of homophthalic acid and sodium hydroxide was prepared.
 - The two solutions were mixed and refluxed with stirring for 2 hours.

- The resulting solution was allowed to evaporate slowly at room temperature.
- Thin, colorless plates of 2,6-diamino-9H-purine monohydrate were obtained as a minor component alongside the major product of bis(2,6-diamino-9H-purin-1-ium) homophthalate heptahydrate.

X-ray Data Collection and Structure Refinement

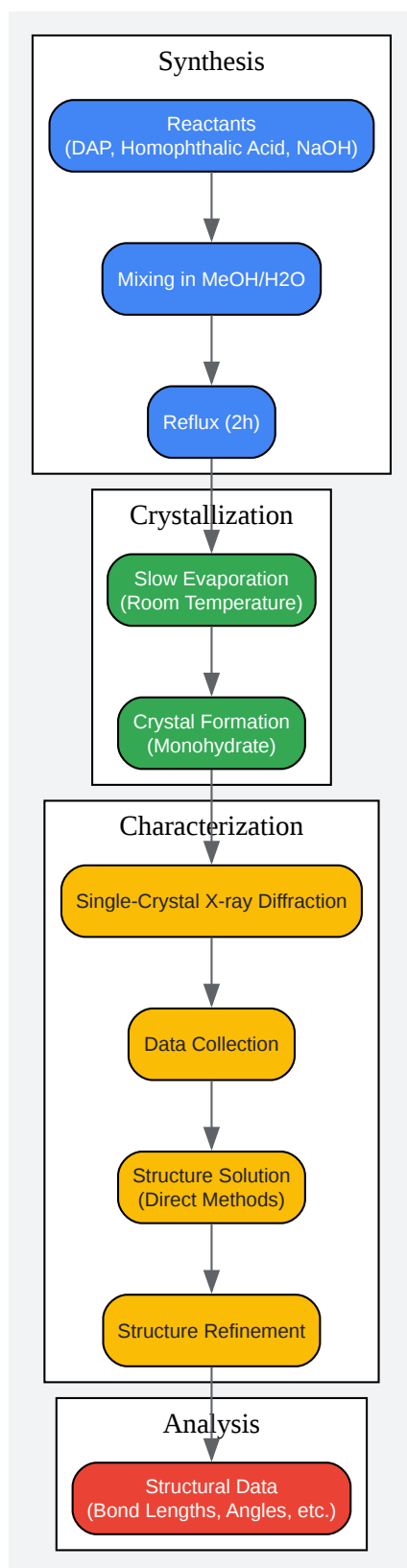
A suitable single crystal of 2,6-diamino-9H-purine monohydrate was selected for X-ray diffraction analysis.

- Data Collection:
 - Instrument: Bruker AXS APEXII CCD diffractometer.
 - Radiation: Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
 - Temperature: 296(2) K.
 - Data Collection Method: ω and ϕ scans.
- Structure Solution and Refinement:
 - The structure was solved by direct methods using the SHELXS97 software.
 - The structure was refined by full-matrix least-squares on F^2 using the SHELXL97 software.
 - All non-hydrogen atoms were refined anisotropically.
 - Hydrogen atoms attached to nitrogen and oxygen were located in a difference Fourier map and refined with isotropic displacement parameters.
 - Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of 2,6-diamino-9H-purine monohydrate.

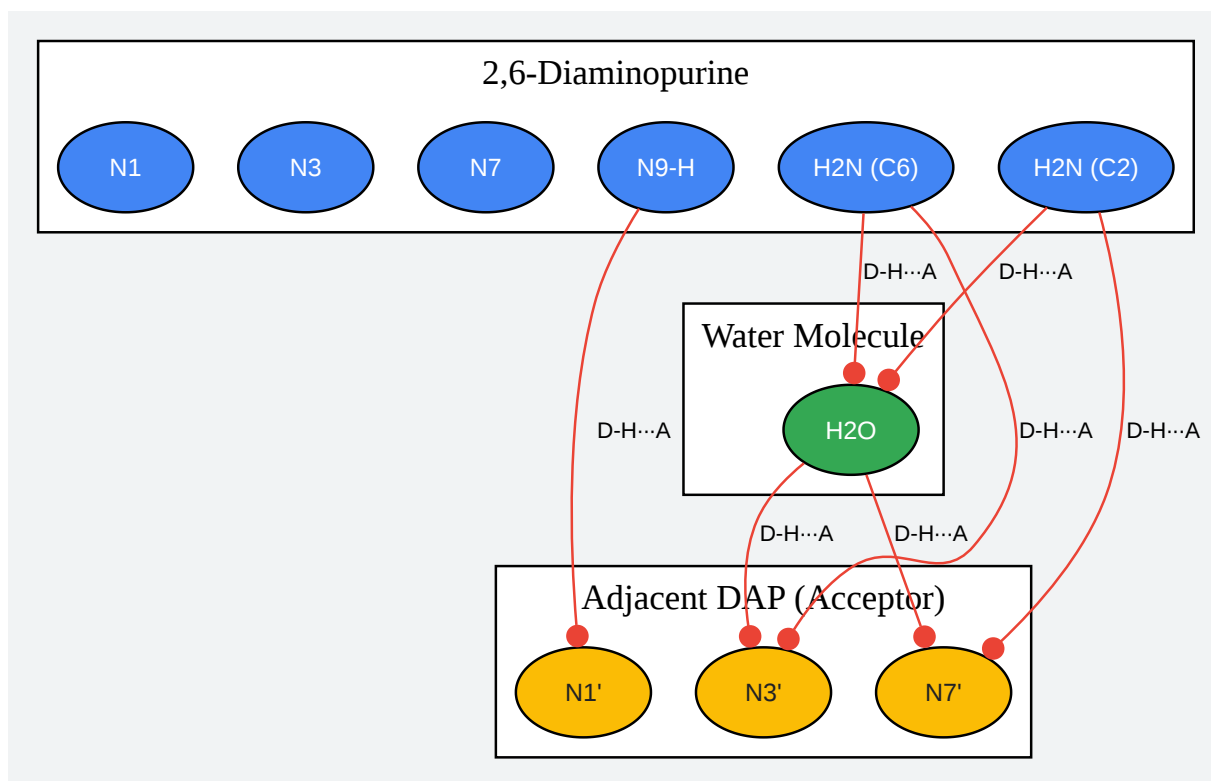


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Caption: Experimental workflow for the structural analysis.

Hydrogen Bonding Network

This diagram depicts the key hydrogen bonding interactions involving the 2,6-diaminopurine molecule and the water of hydration in the crystal lattice.

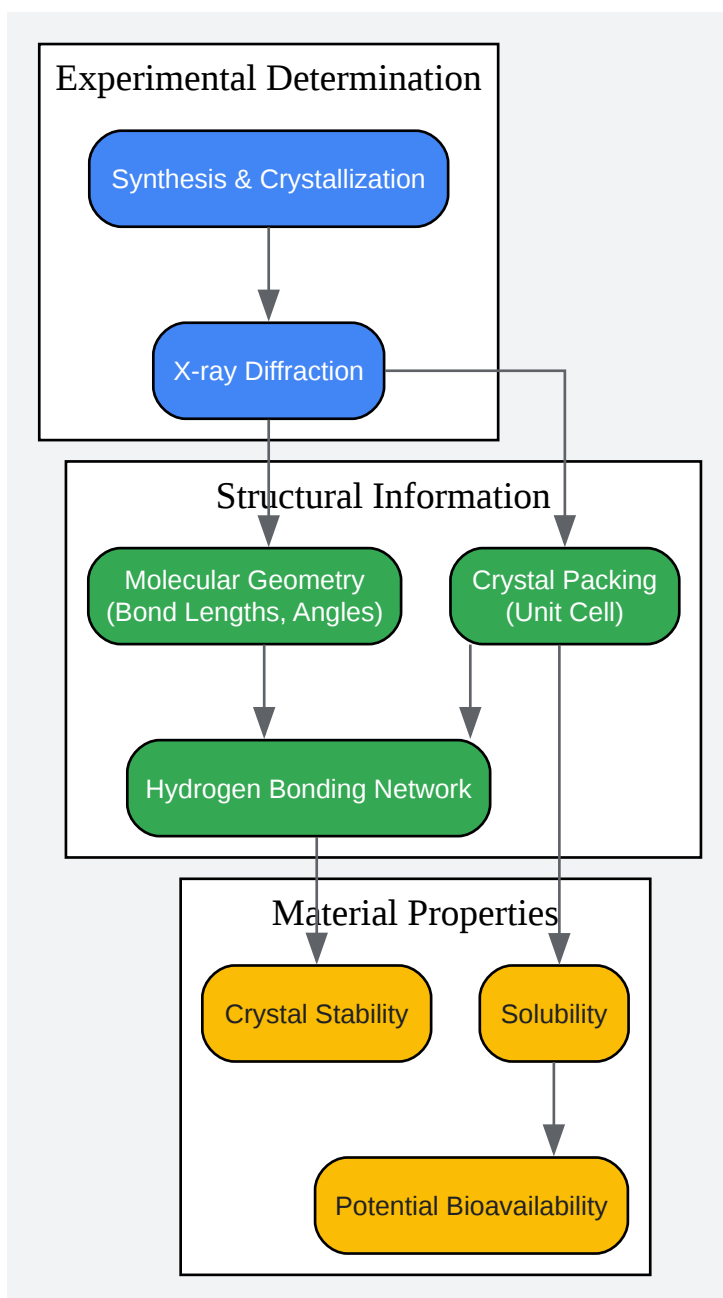


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Caption: Hydrogen bonding interactions in the crystal.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the experimental determination of the crystal structure and the understanding of the material's properties.



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Caption: From structure determination to property insights.

Conclusion

The structural analysis of 2,6-diamino-9H-purine monohydrate reveals a highly organized, three-dimensional network stabilized by extensive hydrogen bonding. The water molecule is integral to the crystal packing, bridging neighboring purine molecules. This detailed

understanding of the molecular interactions and packing is fundamental for predicting and controlling the physicochemical properties of hydrated forms of 2,6-diaminopurine. For drug development professionals, this information is critical for formulation design, stability assessment, and ensuring consistent bioavailability of active pharmaceutical ingredients based on the 2,6-diaminopurine scaffold. Further research to obtain the crystal structure of the sulfate hydrate form would provide a more complete picture of how different counter-ions and hydration states influence the solid-state landscape of this important molecule.

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References

- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Nature of Multicomponent Crystals Formed from 2,2'-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)adenine - PMC [pmc.ncbi.nlm.nih.gov]
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